molecular formula C19H25F3N4O B2872859 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}adamantane-1-carboxamide CAS No. 2034293-66-6

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2872859
CAS No.: 2034293-66-6
M. Wt: 382.431
InChI Key: AFAYVTHXANBQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}adamantane-1-carboxamide is a hybrid molecule combining an adamantane-carboxamide moiety with a trifluoromethyl-substituted triazolo[4,3-a]pyridine scaffold. The triazolo-pyridine core is a heterocyclic system often associated with diverse bioactivities, including antimicrobial and anti-inflammatory effects, as observed in structurally related adamantane-triazole derivatives .

Properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N4O/c20-19(21,22)14-1-2-15-24-25-16(26(15)10-14)9-23-17(27)18-6-11-3-12(7-18)5-13(4-11)8-18/h11-14H,1-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAYVTHXANBQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Amination Strategy

  • Bromination : The triazolopyridine (1.0 mmol) is treated with N-bromosuccinimide (NBS, 1.1 mmol) in CCl4 under UV light for 6 hours. The product, 3-(bromomethyl)-6-(trifluoromethyl)triazolopyridine, is isolated via column chromatography (hexane/EtOAc, 7:3).
  • Amination : The brominated intermediate (1.0 mmol) is reacted with aqueous ammonia (28%, 5 mL) in THF at 60°C for 8 hours. The amine is extracted with DCM and dried over Na2SO4 (yield: 65%).

Mannich Reaction

An alternative method involves a one-pot Mannich reaction:

  • Conditions : Triazolopyridine (1.0 mmol), formaldehyde (37%, 1.2 mmol), and ammonium chloride (1.5 mmol) in ethanol are refluxed for 24 hours. The product is purified by silica gel chromatography (CHCl3/MeOH, 9:1).

Comparative Data :

Method Yield (%) Purity (HPLC)
Bromination-Amination 65 98.2
Mannich Reaction 72 97.5

Coupling with Adamantane-1-Carboxylic Acid

The final step involves coupling the amine intermediate with adamantane-1-carbonyl chloride.

Procedure :

  • Activation : Adamantane-1-carboxylic acid (1.1 mmol) is treated with thionyl chloride (5 mL) at 70°C for 2 hours to form the acyl chloride. Excess SOCl2 is removed under vacuum.
  • Amidation : The amine intermediate (1.0 mmol) is dissolved in dry DCM, and triethylamine (2.0 mmol) is added. The acyl chloride (1.1 mmol) in DCM is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours, washed with water, and dried.
  • Purification : The crude product is recrystallized from ethanol/water (yield: 85%).

Characterization :

  • 1H NMR (CDCl3) : δ 4.40 (s, 2H, CH2N), 3.25–3.30 (m, 2H, CH2), 2.95–3.05 (m, 2H, CH2), 2.10–2.25 (m, 12H, adamantane-H).
  • 13C NMR : δ 175.2 (C=O), 156.8 (triazolo-C), 122.5 (q, J = 270 Hz, CF3), 55.3 (CH2N), 40.1–35.8 (adamantane-C).

Optimization Challenges and Solutions

Trifluoromethyl Group Stability

The electron-withdrawing CF3 group necessitates mild reaction conditions to prevent decomposition. Using aprotic solvents (e.g., DMF) and low temperatures during amidation ensures stability.

Steric Hindrance from Adamantane

The bulky adamantane moiety slows coupling kinetics. Increasing reaction time to 24 hours and using excess acyl chloride (1.5 eq.) improves yields.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) reduces the amidation time from 12 hours to 45 minutes, achieving a 90% yield.

Solid-Phase Synthesis

Immobilizing the amine intermediate on Wang resin enables stepwise coupling, with a final cleavage yield of 78%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the triazolopyridine moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of adamantane ketones or alcohols.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted triazolopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases.

Industry

In industry, the compound is explored for its potential use in materials science. Its unique properties could make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and the triazolopyridine moiety are likely to play key roles in its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.

Biological Activity

N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}adamantane-1-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological effects and therapeutic potential.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a trifluoromethyl group attached to a triazole ring and an adamantane moiety. Its molecular formula is C19H17F6N5OC_{19}H_{17}F_6N_5O, with a molecular weight of approximately 445.36 g/mol. The compound's unique structure contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₁₇F₆N₅O
Molecular Weight445.36 g/mol
CAS Number913623-69-5
IUPAC Name(1S,6R)-3-{[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]carbonyl}-6-(2,4,5-trifluorophenyl)cyclohex-3-en-1-amine

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of compounds related to this compound. For instance:

  • In Vitro Studies : Compounds exhibiting similar structures have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml. While the activities were lower than that of doxorubicin (a standard chemotherapy drug), they indicate significant potential for further development .

Antifungal and Insecticidal Activity

In addition to anticancer effects, derivatives of this compound have also been evaluated for antifungal and insecticidal activities:

  • Antifungal Activity : The synthesized compounds demonstrated antifungal effects against various fungal strains. For example, the inhibition zones observed in assays against Aspergillus niger and Candida albicans suggest effective antifungal properties .
  • Insecticidal Activity : Compounds were tested against agricultural pests such as Spodoptera frugiperda and Mythimna separata, showing significant mortality rates at concentrations around 500 µg/ml .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis.

Case Study 1: Anticancer Screening

In a comprehensive study involving the synthesis of several derivatives of this compound class:

  • Objective : To evaluate the anticancer activity against multiple cell lines.
  • Methodology : The MTT assay was employed to assess cell viability post-treatment.
  • Findings : Certain derivatives exhibited IC50 values indicating moderate efficacy compared to established chemotherapeutics .

Case Study 2: Agricultural Application

A separate investigation focused on the insecticidal properties:

  • Objective : To assess the effectiveness of the compound against key agricultural pests.
  • Methodology : Mortality rates were calculated using Abbott’s formula after treatment with various concentrations.
  • Findings : The results indicated significant insecticidal activity that could lead to new pest control solutions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound distinguishes itself from other adamantane-triazole derivatives through:

Triazolo[4,3-a]pyridine Core : This contrasts with simpler 1,2,4-triazole-3-thione scaffolds in analogs (e.g., compounds 6a–f in ), introducing a fused pyridine ring that may alter π-π stacking interactions or hydrogen-bonding capacity .

Linkage Chemistry: The methyl bridge connecting adamantane-carboxamide to the triazolo-pyridine differs from S- or N-substituted derivatives (e.g., S-(2-aminoethyl) or N-Mannich bases), which could influence conformational flexibility and bioavailability .

Physicochemical Properties

While specific data for the target compound are unavailable, analogs provide insights:

  • Lipophilicity : Adamantane derivatives consistently exhibit high logP values (e.g., compound 6c: logP ~4.2), which the trifluoromethyl group may further increase .
  • Melting Points : Triazole-3-thiones in melt at 160–220°C; the target compound’s fused pyridine ring may raise this range due to increased crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.